Gabexate mesylate
概要
説明
ガベキセートメシル酸塩は、主に急性膵炎および播種性血管内凝固症候群の治療に使用される合成セリンプロテアーゼ阻害剤です。 トロンビン、プラスミン、カリクレインなどのさまざまなプロテアーゼを阻害することにより、抗凝固作用と抗炎症作用を発揮します .
2. 製法
合成経路と反応条件: ガベキセートメシル酸塩は、p-グアニジノ安息香酸をエタノールとエステル化し、続いてメシル化を行う多段階プロセスによって合成されます。 反応条件は、通常、エステル化およびメシル化反応を促進するために強酸または強塩基を使用することを伴います .
工業的製造方法: ガベキセートメシル酸塩の工業的製造には、高収率と高純度を確保するために、制御された条件下での大規模なエステル化およびメシル化プロセスが含まれます。 プロセスは、スケーラビリティと費用対効果を最適化しており、反応パラメータを正確に制御するために、多くの場合、連続フローリアクターと自動システムを採用しています .
作用機序
ガベキセートメシル酸塩は、トロンビン、プラスミン、カリクレインなどのセリンプロテアーゼの活性部位に結合することにより、その活性を阻害することにより効果を発揮します。この阻害は、フィブリン血栓の形成を防ぎ、炎症性サイトカインの産生を減少させます。 この化合物は、核因子κBシグナル伝達経路も妨害し、抗炎症効果にさらに貢献します .
類似の化合物:
アプロチニン: 同様の臨床設定で使用される別のセリンプロテアーゼ阻害剤。
ナファモスタットメシル酸塩: ガベキセートメシル酸塩と比較して、より幅広い活性スペクトルを持つ合成プロテアーゼ阻害剤。
カモスタットメシル酸塩: 構造と機能が似ており、主に慢性膵炎の治療に使用されます.
ユニークさ: ガベキセートメシル酸塩は、その特定の阻害プロファイルと、抗凝固作用と抗炎症作用の二重の特性においてユニークです。 他のプロテアーゼ阻害剤とは異なり、安全性が十分に証明されており、臨床診療で広く使用されています .
生化学分析
Biochemical Properties
Gabexate Mesylate inhibits serine proteases such as kallikrein, plasmin, and thrombin by binding to their active sites . This inhibition prevents the formation of fibrin, which is essential for blood clotting . This compound also inhibits trypsin, plasma kallikrein, and thrombin .
Cellular Effects
This compound has been shown to decrease the production of inflammatory cytokines . It does this by attenuating the activity of NFkappaB and c-Jun N-terminal kinase (JNK) pathways . This compound prevents the proteolytic destruction of IkappaB, which deactivates NFkappaB and interferes with activator protein 1 binding to DNA .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of serine proteases. It binds to the active sites of kallikrein, plasmin, and thrombin, preventing these components of the coagulation cascade from forming fibrin . This compound also decreases the production of inflammatory cytokines by attenuating NFkappaB and JNK pathway activity .
Temporal Effects in Laboratory Settings
In a study on septic rats, this compound was shown to alleviate liver and lung injury and high inflammatory status . The study examined changes in gut microbiota and metabolomics after this compound administration .
Dosage Effects in Animal Models
In a study on rats with sepsis, this compound was administered via tail vein injection . The study found that this compound significantly reduced serum inflammatory factors, alleviated sepsis-induced lung injury, and improved clinical outcomes .
Metabolic Pathways
This compound has been shown to regulate several metabolic pathways. In a study on septic rats, it was found that this compound mainly regulates sphingolipid metabolism, histidine metabolism, steroid biosynthesis, glycerophospholipid metabolism, and primary bile acid biosynthesis .
準備方法
Synthetic Routes and Reaction Conditions: Gabexate Mesylate is synthesized through a multi-step process involving the esterification of p-guanidinobenzoic acid with ethanol, followed by mesylation. The reaction conditions typically involve the use of strong acids or bases to facilitate esterification and mesylation reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and mesylation processes under controlled conditions to ensure high yield and purity. The process is optimized for scalability and cost-effectiveness, often employing continuous flow reactors and automated systems for precise control of reaction parameters .
化学反応の分析
反応の種類: ガベキセートメシル酸塩は、次のものを含むいくつかの種類の化学反応を起こします。
一般的な試薬と条件:
加水分解: 通常、塩酸または水酸化ナトリウムを使用して高温で実行されます。
生成される主な生成物:
加水分解: p-グアニジノ安息香酸とエタノール。
酸化: ガベキセートメシル酸塩の酸化誘導体.
4. 科学研究への応用
ガベキセートメシル酸塩は、科学研究において幅広い用途があります。
科学的研究の応用
Gabexate Mesylate has a wide range of applications in scientific research:
類似化合物との比較
Aprotinin: Another serine protease inhibitor used in similar clinical settings.
Nafamostat Mesylate: A synthetic protease inhibitor with a broader spectrum of activity compared to Gabexate Mesylate.
Camostat Mesylate: Similar in structure and function, used primarily in the treatment of chronic pancreatitis.
Uniqueness: this compound is unique in its specific inhibition profile and its dual anticoagulant and anti-inflammatory properties. Unlike some other protease inhibitors, it has a well-documented safety profile and is widely used in clinical practice .
生物活性
Gabexate mesylate (GM) is a synthetic serine protease inhibitor primarily used in clinical settings to manage conditions associated with excessive proteolytic activity, such as acute pancreatitis and disseminated intravascular coagulation (DIC). This article delves into the biological activities of this compound, summarizing its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound has a molecular weight of 417 Da and is characterized by its non-antigenic properties.
- Mechanism of Action : GM inhibits various serine proteases, including trypsin, plasmin, plasma kallikrein, and thrombin. The inhibitory concentrations (IC50 values) for these enzymes are approximately 9.4 µM for trypsin, 30 µM for plasmin, 41 µM for kallikrein, and 110 µM for thrombin .
1. Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties:
- Cytokine Production : GM reduces the production of inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of nuclear factor kappa B (NF-κB) in macrophages and monocytes .
- Lung Injury Protection : In animal models of sepsis, GM has been shown to alleviate lung injury by reducing neutrophil infiltration and modulating the gut microbiota, which contributes to inflammation .
2. Protease Inhibition in Pancreatitis
GM is primarily used in the management of acute pancreatitis:
- Clinical Trials : Early studies indicated that intravenous administration of GM could reduce pancreatic damage in animal models . However, larger clinical trials have yielded mixed results regarding its efficacy in reducing complications or mortality rates in patients with acute pancreatitis .
Study | Population | Outcome |
---|---|---|
Freise et al. (1986) | 50 patients | Decreased complication rates but no change in mortality |
Büchler et al. (1993) | 223 patients | No difference in mortality or complications between GM and placebo groups |
3. Effects on Gut Microbiota
Recent research indicates that GM can modulate gut microbiota composition:
- Microbiome Analysis : In septic rats treated with GM, beneficial bacteria such as Lactobacillus increased while harmful bacteria like Escherichia–Shigella decreased. This shift correlates with improved clinical outcomes and reduced inflammatory responses .
Case Study 1: Sepsis-Induced Lung Injury
In a controlled study involving septic rats, GM administration significantly reduced lung injury markers and improved survival rates compared to untreated controls. The study highlighted the role of GM in regulating inflammatory responses and gut microbiota composition .
Case Study 2: Acute Pancreatitis
A randomized trial assessed the effects of GM on patients undergoing endoscopic retrograde cholangiopancreatography (ERCP). Despite initial hypotheses suggesting a protective role against pancreatitis post-ERCP, results indicated only marginal benefits, prompting calls for further research to clarify its clinical utility .
特性
IUPAC Name |
ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4.CH4O3S/c1-2-22-15(21)12-7-9-13(10-8-12)23-14(20)6-4-3-5-11-19-16(17)18;1-5(2,3)4/h7-10H,2-6,11H2,1H3,(H4,17,18,19);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTNDFLIKUKKOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)CCCCCN=C(N)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045591 | |
Record name | Gabexate mesilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56974-61-9 | |
Record name | Gabexate mesilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56974-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gabexate mesilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0045591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GABEXATE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3Q07L0649 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。